Methyl 2-chloro-5-fluoronicotinate

概要

説明

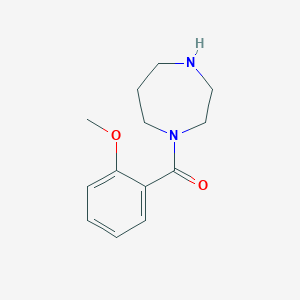

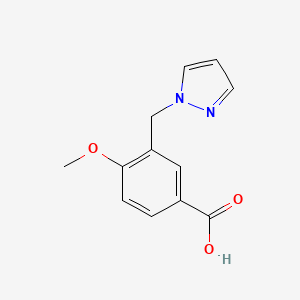

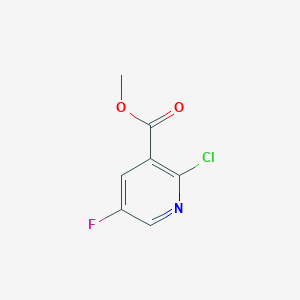

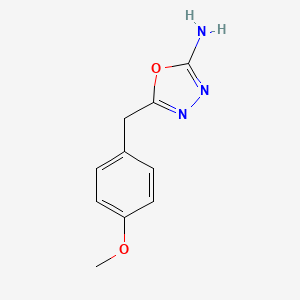

Methyl 2-chloro-5-fluoronicotinate is a research chemical with the empirical formula C7H5ClFNO2 . It has a molecular weight of 189.57 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of Methyl 2-chloro-5-fluoronicotinate can be achieved from 2-Chloro-5-fluoronicotinic acid and (Trimethylsilyl)Diazomethane . The reaction conditions include stirring at 0°C for 1 hour . The mixture is then quenched with acetic acid and concentrated under reduced pressure . The residue is purified by flash column chromatography on silica gel eluting with hexane/ethyl acetate (10/1) to afford the title compounds as colorless oil .Molecular Structure Analysis

The SMILES string for Methyl 2-chloro-5-fluoronicotinate is COC(=O)c1cc(F)cnc1Cl . The InChI key is VYUNQTNDEVFXPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 2-chloro-5-fluoronicotinate is a solid . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-chloro-5-fluoronicotinate, focusing on six unique applications:

Pharmaceutical Intermediates

Methyl 2-chloro-5-fluoronicotinate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for the development of drugs targeting specific biological pathways, particularly in the treatment of inflammatory and infectious diseases .

Agrochemical Development

In the field of agrochemicals, Methyl 2-chloro-5-fluoronicotinate serves as a precursor for the synthesis of herbicides and pesticides. Its fluorinated aromatic ring enhances the bioactivity and stability of these compounds, making them more effective in protecting crops from pests and diseases .

Material Science

This compound is also utilized in material science for the development of advanced materials. Its incorporation into polymers and resins can improve the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .

Organic Synthesis

Methyl 2-chloro-5-fluoronicotinate is a valuable reagent in organic synthesis. It is used in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, to introduce fluorine and chlorine atoms into complex organic molecules. This enhances the molecules’ chemical and physical properties .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design and synthesis of novel therapeutic agents. Its ability to modulate biological activity through structural modifications makes it a key component in the development of new drugs with improved efficacy and reduced side effects .

Biochemical Research

Methyl 2-chloro-5-fluoronicotinate is used in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate the effects of fluorine and chlorine substitutions on enzyme activity and substrate specificity, providing insights into enzyme mechanisms and potential drug targets .

These applications highlight the versatility and importance of Methyl 2-chloro-5-fluoronicotinate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Safety and Hazards

Methyl 2-chloro-5-fluoronicotinate is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with eyes, skin, or clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

Methyl 2-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C7H5ClFNO2 It’s structurally similar to methyl nicotinate, which is known to target muscle and joint pain .

Mode of Action

Methyl nicotinate, a structurally similar compound, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Based on its structural similarity to methyl nicotinate, it may have similar effects, such as enhancing local blood flow and causing peripheral vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-chloro-5-fluoronicotinate. For instance, it should be stored in an inert atmosphere at room temperature . Furthermore, it is classified as a combustible solid, indicating that it should be kept away from heat sources .

特性

IUPAC Name |

methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNQTNDEVFXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640099 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-5-fluoronicotinate | |

CAS RN |

847729-27-5 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)

![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)